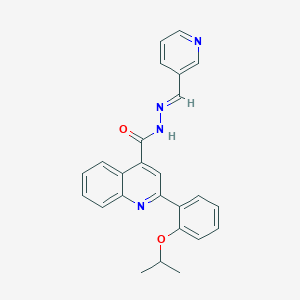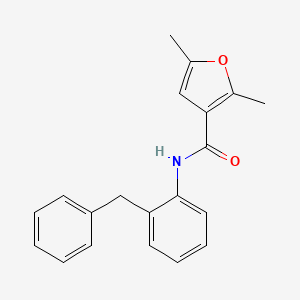
2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has attracted the attention of researchers in recent years due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been reported to exhibit anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its relatively low toxicity. The compound has been shown to be relatively safe in animal studies, with no significant adverse effects reported. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-isopropoxybenzohydrazide and 3-pyridinecarboxaldehyde in the presence of acetic acid and refluxing in ethanol. The product is then purified by recrystallization in ethanol. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-(2-isopropoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-propan-2-yloxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-17(2)31-24-12-6-4-10-20(24)23-14-21(19-9-3-5-11-22(19)28-23)25(30)29-27-16-18-8-7-13-26-15-18/h3-17H,1-2H3,(H,29,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXRZPCWAWZHK-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(propan-2-yloxy)phenyl]-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methoxyethoxy)-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5061805.png)

![1-methyl-4-phenyloctahydro-1H-cyclopenta[b]pyridin-4-yl propanoate hydrochloride](/img/structure/B5061819.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5061861.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5061862.png)
![5-(5-bromo-2-hydroxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5061865.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5061873.png)

![N-benzyl-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5061898.png)
![4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5061904.png)